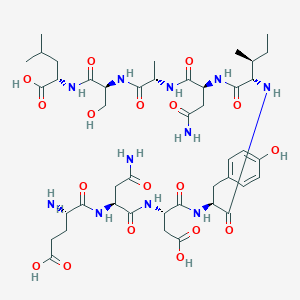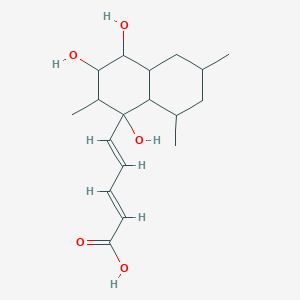
Hynapene A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hynapene A is a natural product that was first discovered in the roots of Hypecoum erectum in 1999. It is a complex molecule with a unique structure that has attracted the attention of researchers in various fields. Hynapene A has shown promising results in various scientific research applications due to its potent biological activity.
Applications De Recherche Scientifique
Anticoccidial Properties
Hynapenes, including Hynapene A, are notable for their anticoccidial properties. A study by Tabata, Tomoda, Iwai, and Ōmura (1993) focused on the structures of Hynapenes A, B, and C, identifying them as novel anticoccidial agents produced by Penicillium sp. Their research determined that Hynapenes have significant effects in inhibiting the growth of Eimeria tenella, a parasite causing coccidiosis, in an in vitro assay using BHK-21 cells as a host. This discovery opens avenues for the application of Hynapene A in addressing coccidiosis, a significant concern in poultry farming and veterinary medicine (Tabata et al., 1993).
In another study, the same team of researchers elaborated on the production, isolation, and physico-chemical and biological properties of Hynapenes A, B, and C. They isolated these compounds from the fermentation broth of Penicillium sp. FO-1611, demonstrating their effectiveness as anticoccidial compounds, thus reinforcing their potential use in controlling coccidiosis (Tabata et al., 1993).
Propriétés
Numéro CAS |
155111-89-0 |
|---|---|
Nom du produit |
Hynapene A |
Formule moléculaire |
C18H28O5 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(2E,4E)-5-(1,3,4-trihydroxy-2,6,8-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H28O5/c1-10-8-11(2)15-13(9-10)17(22)16(21)12(3)18(15,23)7-5-4-6-14(19)20/h4-7,10-13,15-17,21-23H,8-9H2,1-3H3,(H,19,20)/b6-4+,7-5+ |
Clé InChI |
NAXMPIYZDKZMMN-YDFGWWAZSA-N |
SMILES isomérique |
CC1CC(C2C(C1)C(C(C(C2(/C=C/C=C/C(=O)O)O)C)O)O)C |
SMILES |
CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C |
SMILES canonique |
CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C |
Synonymes |
5-(1,3,4-trihydroxy-2,6,8-trimethyldecalin)-2,4-pentadienoic acid hynapene A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
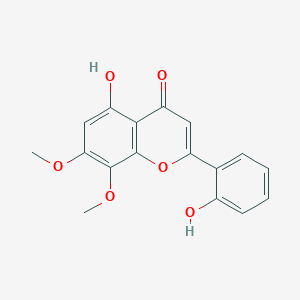
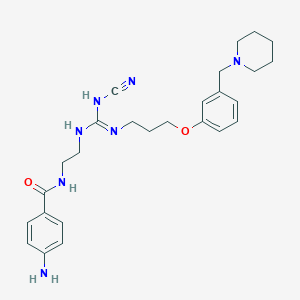
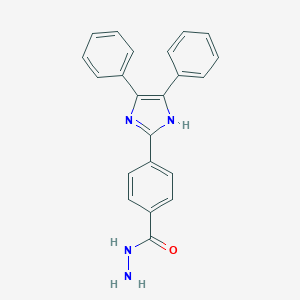
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
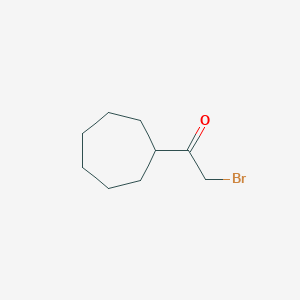
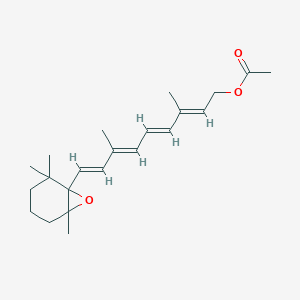
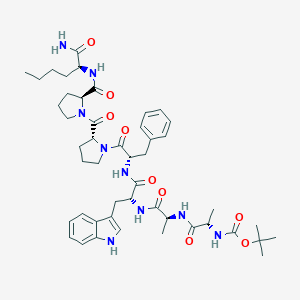
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
